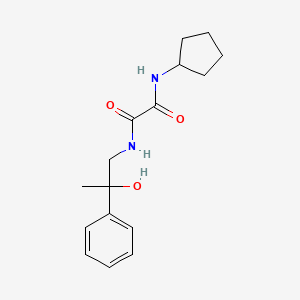![molecular formula C9H10N4 B2479601 N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine CAS No. 1454682-78-0](/img/structure/B2479601.png)
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine is a heterocyclic compound that has gained significant attention in scientific research due to its potent biological activities. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have shown promising therapeutic potential in various disease conditions.
Aplicaciones Científicas De Investigación
Structural and Molecular Studies
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine and its derivatives have been extensively studied for their structural and molecular properties. For instance, the compound 6-(2,6-Dimethylphenyl)pyrido[2,3-d]pyrimidin-7-amine was analyzed for its planar pyrido[2,3-d]pyrimidine system and its hydrogen bonding capabilities, which form centrosymmetric dimers (Nukui et al., 2009).
Synthesis and Chemical Reactions
The synthesis of various derivatives of pyrido[2,3-d]pyrimidin-2-amine has been a significant focus of research. A notable example includes the one-step synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines (Jørgensen et al., 1985). Additionally, the S-alkylation of 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones under phase transfer conditions has been explored, demonstrating selective product formation (Dave & Patel, 2001).
Biological and Medicinal Applications
These compounds have shown potential in various biological applications. For example, the synthesis and evaluation of insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics have been reported (Deohate & Palaspagar, 2020). Moreover, the antifungal effects of certain derivatives, like 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, against fungi such as Aspergillus terreus and Aspergillus niger, have been investigated (Jafar et al., 2017).
Advanced Materials Research
In materials science, pyrido[2,3-d]pyrimidin-2-amine derivatives like 7-methoxypyrido[2,3-d]pyrimidin-4-amine have been studied as corrosion inhibitors for mild steel in acidic medium, showcasing their utility in industrial applications (Yadav et al., 2015).
Mecanismo De Acción
Target of Action
Pyridopyrimidine derivatives have been studied for their potential therapeutic effects, indicating that they may interact with a variety of biological targets .
Mode of Action
It’s known that pyridopyrimidine derivatives can exhibit a range of pharmacological effects, including anti-inflammatory activities . These effects are likely due to the compound’s interaction with its targets, leading to changes in cellular processes.
Biochemical Pathways
Related compounds have been shown to attenuate proinflammatory cytokine and chemokine gene expression , suggesting that they may influence inflammatory pathways.
Pharmacokinetics
It’s known that the lipophilicity of a drug can influence its ability to diffuse into cells , which may impact the bioavailability of N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine.
Result of Action
Related compounds have been shown to exhibit anticonvulsant and antidepressant activities , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
N,7-dimethylpyrido[2,3-d]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-6-3-4-7-5-11-9(10-2)13-8(7)12-6/h3-5H,1-2H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGYYWQDCFNVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NC=C2C=C1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

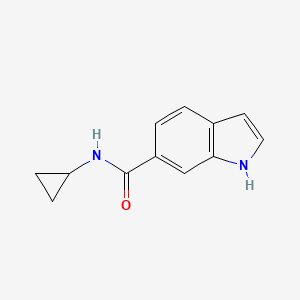
![2-[(4-Fluorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2479521.png)
![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2479524.png)
![Tert-butyl 4-{[(4-methylidenecyclohexyl)carbamoyl]methyl}piperidine-1-carboxylate](/img/structure/B2479527.png)

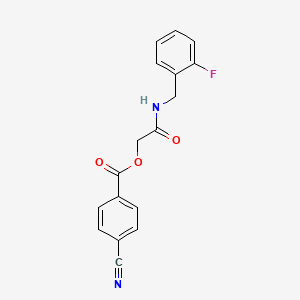

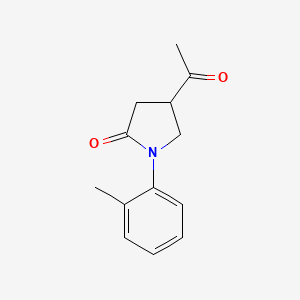
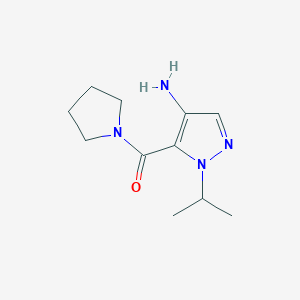
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)

![N-(2-methoxy-5-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2479537.png)
![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)
